molecular formula C11H16O3 B14739257 4-(1-Ethoxyethyl)-2-methoxyphenol CAS No. 6331-23-3

4-(1-Ethoxyethyl)-2-methoxyphenol

Cat. No.: B14739257
CAS No.: 6331-23-3
M. Wt: 196.24 g/mol
InChI Key: WVKDLJPYDSJLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Ethoxyethyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethoxyethyl group and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethoxyethyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxyphenol with 1-bromoethoxyethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethoxyethyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The ethoxyethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-(1-Ethoxyethyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Ethoxyethyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ethoxyethyl and methoxy groups can modulate the compound’s solubility and reactivity, affecting its overall behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxyphenol: Similar structure but lacks the methoxy group.

    2-Methoxyphenol: Similar structure but lacks the ethoxyethyl group.

    4-(1-Methoxyethyl)-2-methoxyphenol: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.

Uniqueness

4-(1-Ethoxyethyl)-2-methoxyphenol is unique due to the presence of both ethoxyethyl and methoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

6331-23-3

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

4-(1-ethoxyethyl)-2-methoxyphenol

InChI

InChI=1S/C11H16O3/c1-4-14-8(2)9-5-6-10(12)11(7-9)13-3/h5-8,12H,4H2,1-3H3

InChI Key

WVKDLJPYDSJLFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C1=CC(=C(C=C1)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.